Cas no 2137078-17-0 (1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)-)

1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)-
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- Inchi: 1S/C14H17NO2/c1-3-7-13(16)14(15)11(2)17-10-12-8-5-4-6-9-12/h1,4-6,8-9,11,14H,7,10,15H2,2H3/t11-,14+/m0/s1
- InChI Key: SRTZXLHVNFGKPM-SMDDNHRTSA-N
- SMILES: C#CCC(=O)[C@H](N)[C@@H](OCC1=CC=CC=C1)C
1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799276-0.05g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-799276-0.25g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-799276-10.0g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-799276-0.5g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-799276-2.5g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-799276-0.1g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-799276-5.0g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-799276-1.0g |
(5R,6S)-5-amino-6-(benzyloxy)hept-1-yn-4-one |
2137078-17-0 | 95% | 1.0g |
$1057.0 | 2024-05-21 |
1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)-
Recent Advances in the Study of 1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- (CAS: 2137078-17-0)
The compound 1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- (CAS: 2137078-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral molecule, characterized by its unique heptyn-4-one backbone and functionalized with amino and phenylmethoxy groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, particularly in the context of drug discovery and development.
A key area of research has been the optimization of synthetic routes for this compound. A 2023 study published in the Journal of Medicinal Chemistry reported an efficient enantioselective synthesis of (5R,6S)-5-amino-6-(phenylmethoxy)-1-heptyn-4-one, achieving high yield and purity. The method utilized asymmetric catalysis and chiral auxiliaries, which are critical for maintaining the stereochemical integrity of the molecule. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.
In addition to synthetic improvements, researchers have explored the biological mechanisms of this compound. Preliminary in vitro studies indicate that it exhibits inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and asthma. Further investigations are underway to elucidate its pharmacokinetics and pharmacodynamics in animal models.
Another notable development is the exploration of this compound's role in targeted drug delivery systems. Due to its structural features, it can be conjugated with nanoparticles or liposomes to enhance bioavailability and tissue specificity. A 2024 study in Advanced Drug Delivery Reviews highlighted its utility in improving the efficacy of anticancer agents, particularly in overcoming multidrug resistance in tumor cells. The study demonstrated that the (5R,6S)-configuration plays a crucial role in binding to specific cellular receptors, thereby enhancing drug uptake.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed. Ongoing research aims to tackle these hurdles through structural modifications and advanced formulation techniques. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 1-Heptyn-4-one, 5-amino-6-(phenylmethoxy)-, (5R,6S)- (CAS: 2137078-17-0) represents a versatile and promising candidate in drug discovery. Its unique chemical structure and biological activities make it a focal point for future research, with potential applications spanning anti-inflammatory, anticancer, and targeted drug delivery therapies. Continued interdisciplinary research will be essential to fully realize its therapeutic potential.
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